molecular formula C8H9NO4S B1266560 2-(Phenylsulfonamido)acetic Acid CAS No. 5398-96-9

2-(Phenylsulfonamido)acetic Acid

Cat. No.: B1266560
CAS No.: 5398-96-9
M. Wt: 215.23 g/mol
InChI Key: WTSZSAHZIMPSDM-UHFFFAOYSA-N
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Description

2-(Phenylsulfonamido)acetic acid is a sulfonamide derivative that has gained significant attention in the scientific community due to its potential therapeutic and environmental applications. This compound is known for its antibacterial properties and is used in various fields such as chemistry, biology, medicine, and industry .

Scientific Research Applications

2-(Phenylsulfonamido)acetic acid has a wide range of scientific research applications:

Safety and Hazards

The safety data sheet for 2-(Phenylsulfonamido)acetic Acid indicates that it is classified as having acute toxicity and can cause serious eye damage . It’s important to handle this compound with appropriate safety measures.

Mechanism of Action

Target of Action

The primary target of 2-(Phenylsulfonamido)acetic Acid is Aldose Reductase . Aldose Reductase is an enzyme involved in glucose metabolism, specifically in the polyol pathway, where it reduces glucose to sorbitol. This enzyme plays a crucial role in managing high blood sugar levels in various tissues, making it a significant target in the treatment of complications arising from diabetes .

Mode of Action

This compound acts as an inhibitor of Aldose Reductase . By binding to the active site of the enzyme, it prevents the enzyme from catalyzing the reduction of glucose to sorbitol. This inhibition can help manage high blood sugar levels and prevent or reduce the severity of complications associated with diabetes .

Biochemical Pathways

The compound affects the polyol pathway by inhibiting Aldose Reductase . The polyol pathway is one of the major pathways of glucose metabolism. Under normal physiological conditions, only a small fraction of glucose is metabolized through this pathway. Under hyperglycemic conditions, there is an increased flux of glucose through this pathway, leading to an accumulation of sorbitol, which can cause osmotic stress and oxidative damage .

Pharmacokinetics

Factors such as its absorption rate in the gastrointestinal tract, distribution in various tissues, metabolic stability, and rate of excretion would all influence its pharmacokinetic profile .

Result of Action

The inhibition of Aldose Reductase by this compound can help manage high blood sugar levels and prevent or reduce the severity of complications associated with diabetes . By preventing the accumulation of sorbitol, it can help mitigate osmotic stress and oxidative damage in various tissues .

Biochemical Analysis

Biochemical Properties

2-(Phenylsulfonamido)acetic acid plays a significant role in biochemical reactions, particularly in the formation of complexes with metal ions such as calcium. The compound forms one-dimensional chained structures through intramolecular and intermolecular hydrogen bonds and π-π stacking . These interactions are crucial for its antibacterial activity, as demonstrated by its effectiveness against Escherichia coli, Bacillus subtilis, and Staphylococcus white . The compound interacts with various enzymes and proteins, influencing their activity and stability.

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s antibacterial properties suggest that it can disrupt bacterial cell walls and inhibit essential cellular processes, leading to cell death . Additionally, its interactions with calcium ions play a role in regulating various cellular functions, including muscle contraction, blood coagulation, and hormone secretion .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. The compound forms stable complexes with calcium ions, which can bridge adjacent carboxylates and strengthen cell membranes . This interaction is essential for its antibacterial activity, as it disrupts bacterial cell walls and inhibits their growth. The compound also affects gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound forms stable complexes with calcium ions, which maintain their antibacterial activity over time . The degradation of the compound can lead to a decrease in its effectiveness and potential adverse effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antibacterial activity without causing toxicity . At higher doses, the compound can cause adverse effects, including toxicity and disruption of normal cellular functions. Studies have shown that the compound’s antibacterial activity is dose-dependent, with higher doses leading to increased effectiveness but also higher risk of toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interactions with calcium ions play a crucial role in its metabolic activity, as calcium is involved in several biochemical processes, including enzyme activation and catalysis . The compound’s metabolic pathways also involve its degradation and excretion from the body, which are essential for maintaining its effectiveness and minimizing toxicity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound forms stable complexes with calcium ions, which facilitate its transport across cell membranes and its accumulation in specific tissues . These interactions are essential for the compound’s antibacterial activity, as they enable it to reach and affect target cells effectively.

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound’s interactions with calcium ions and other biomolecules direct it to specific cellular compartments, where it exerts its effects . These interactions are crucial for the compound’s activity and function, as they enable it to reach and affect target cells and tissues effectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenylsulfonamido)acetic acid typically involves the reaction of benzenesulfonyl chloride with glycine in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields .

Chemical Reactions Analysis

Types of Reactions

2-(Phenylsulfonamido)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

2-(benzenesulfonamido)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4S/c10-8(11)6-9-14(12,13)7-4-2-1-3-5-7/h1-5,9H,6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTSZSAHZIMPSDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90901350
Record name NoName_454
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90901350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5398-96-9
Record name 5398-96-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121986
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5398-96-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3682
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-benzenesulfonamidoacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Beyond aldose reductase inhibition, what other biological activities have been observed with these compounds?

A2: In addition to their potential as ARIs, many of the synthesized 2-(phenylsulfonamido)acetic acid derivatives demonstrated notable antioxidant properties in both homogenous and heterogeneous systems. [] This suggests that these compounds could potentially target multiple pathways involved in oxidative stress-related diseases. Furthermore, two specific derivatives, compounds 30 and 33, previously identified as selective butyrylcholinesterase inhibitors, showed promising results in reducing scopolamine-induced amnesia in rats. [] They were found to improve memory function in behavioral tests and restore levels of antioxidant enzymes like superoxide dismutase and catalase in the prefrontal cortex and hippocampus. []

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